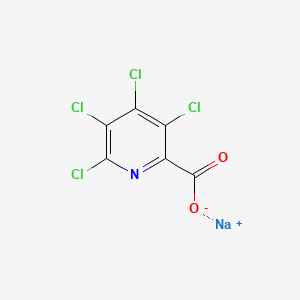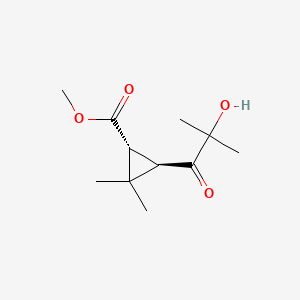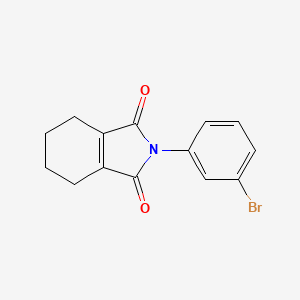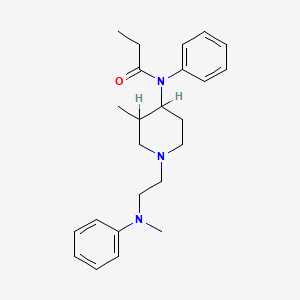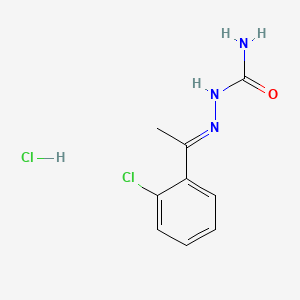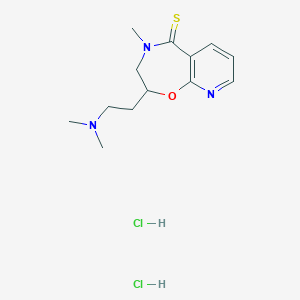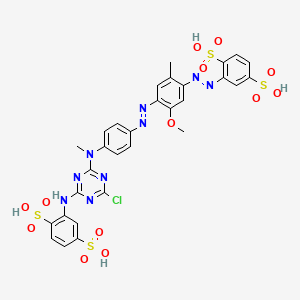
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and a triazine ring, making it a versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of an azo compound.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled temperatures and pressures. The use of catalysts and solvents is common to enhance reaction rates and yields. Purification steps, such as crystallization and filtration, are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo groups are converted to nitro groups.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Various functionalized aromatic compounds.
科学研究应用
2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The triazine ring provides stability and resistance to degradation, ensuring the compound’s longevity in various environments.
相似化合物的比较
Similar Compounds
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxyphenyl)azo)benzene-1,4-disulphonic acid
- 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methylphenyl)azo)benzene-1,4-disulphonic acid
Uniqueness
The presence of both methoxy and methyl groups in the compound’s structure distinguishes it from similar compounds. These groups influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the sulfonic acid groups enhances its solubility and stability compared to other azo compounds.
属性
CAS 编号 |
93924-01-7 |
|---|---|
分子式 |
C30H26ClN9O13S4 |
分子量 |
884.3 g/mol |
IUPAC 名称 |
2-[[4-chloro-6-[4-[[4-[(2,5-disulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-N-methylanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C30H26ClN9O13S4/c1-16-12-22(25(53-3)15-21(16)37-39-24-14-20(55(44,45)46)9-11-27(24)57(50,51)52)38-36-17-4-6-18(7-5-17)40(2)30-34-28(31)33-29(35-30)32-23-13-19(54(41,42)43)8-10-26(23)56(47,48)49/h4-15H,1-3H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,32,33,34,35) |
InChI 键 |
JMFQAOOSZDYBGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)N(C)C4=NC(=NC(=N4)NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


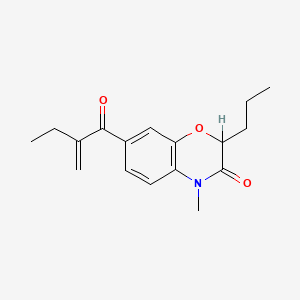
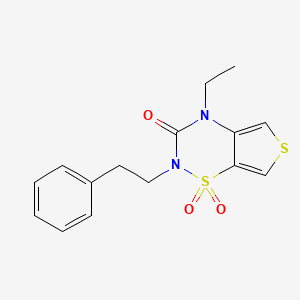
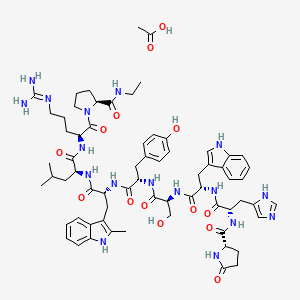
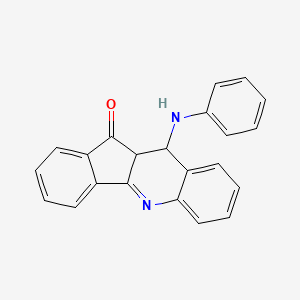
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
